molecular formula C10H10ClNO5 B1628697 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde CAS No. 348618-75-7

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Cat. No. B1628697
Key on ui cas rn: 348618-75-7
M. Wt: 259.64 g/mol
InChI Key: IXMWLBHKAMOOEB-UHFFFAOYSA-N
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Patent
US06638929B2

Procedure details

Fuming nitric acid (10 mL) is added dropwise to a −40° C. suspension of 5.00 g (23.36 mmol) of 4-(2-chloroethoxy)-3-methoxybenzaldehyde (Milbank, J. B. J., et. al., J. Med. Chem., 42(4), 649-658, 1999) in 23 mL of 1,2-dichloroethane. The reaction mixture is slowly allowed to warm to −10° C. The mixture is poured onto 300 mL of ice water and then extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, filtered and concentrated in vacuo. Diethyl ether is added to the residue and the pale yellow solid is collected by filtration to provide 2.43 g (40%) of 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, mp 148-150° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][CH2:6][CH2:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][C:10]=1[O:17][CH3:18]>ClCCCl>[Cl:5][CH2:6][CH2:7][O:8][C:9]1[C:10]([O:17][CH3:18])=[CH:11][C:12]([CH:13]=[O:14])=[C:15]([N+:1]([O-:4])=[O:2])[CH:16]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClCCOC1=C(C=C(C=O)C=C1)OC
Name
Quantity
23 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Diethyl ether is added to the residue
FILTRATION
Type
FILTRATION
Details
the pale yellow solid is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=CC(=C(C=O)C=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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